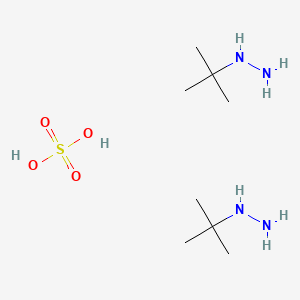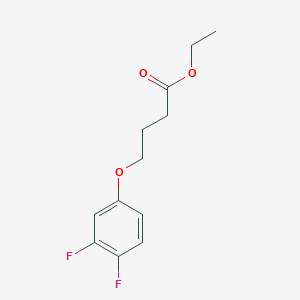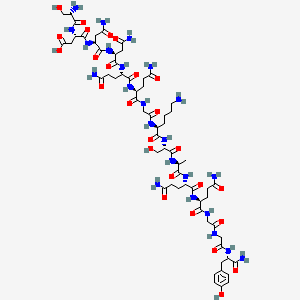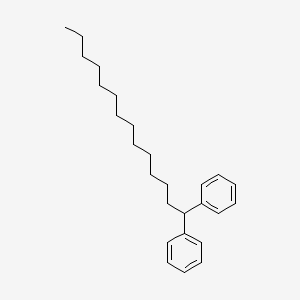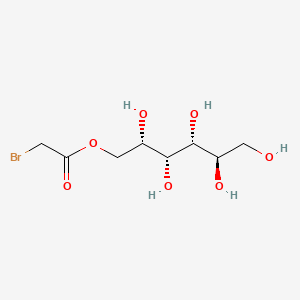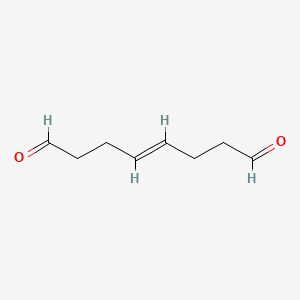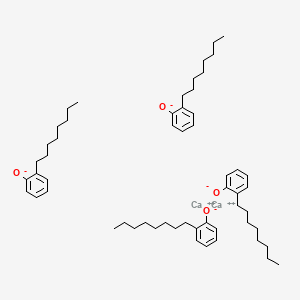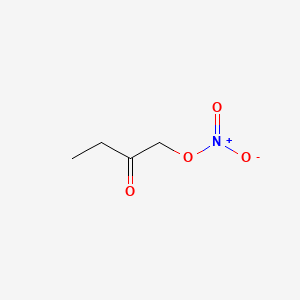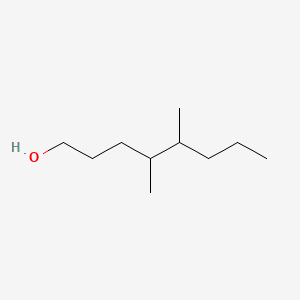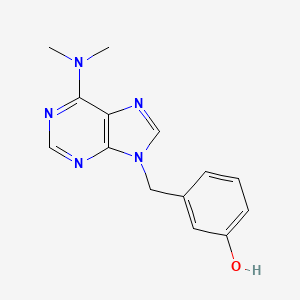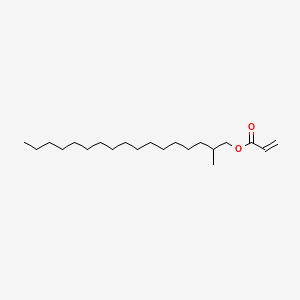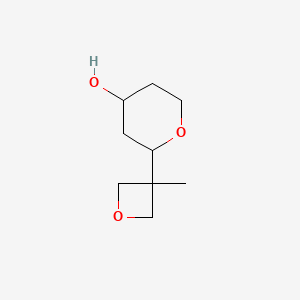
2-(3-methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol is an organic compound that features a unique structure combining an oxetane ring and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the hydrogenation of 2,5-dihydropyran using hydrogen gas and a suitable catalyst such as platinum or silver . Another method includes the reaction of alcohols with 3,4-dihydropyran in the presence of p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(3-Methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
2-(3-Methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
Oxetane: A four-membered ring containing three carbon atoms and one oxygen atom.
Uniqueness
2-(3-Methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol is unique due to its combination of an oxetane ring and a tetrahydropyran ring, which imparts distinct chemical and physical properties. This dual-ring structure makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
2-(3-methyloxetan-3-yl)oxan-4-ol |
InChI |
InChI=1S/C9H16O3/c1-9(5-11-6-9)8-4-7(10)2-3-12-8/h7-8,10H,2-6H2,1H3 |
InChI 键 |
XFAQLXIPTJIBOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1)C2CC(CCO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




